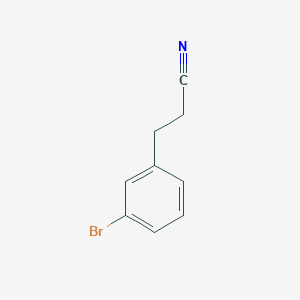![molecular formula C8H9NO2S B1273878 5-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide CAS No. 70654-85-2](/img/structure/B1273878.png)
5-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide
説明
“5-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide” is a chemical compound with the molecular formula C8H9NO2S . It has a molecular weight of 183.23 g/mol . The compound is also known by several synonyms, including “2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5yl amine” and "5-amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide" .
Molecular Structure Analysis
The compound has a 2D structure and a 3D conformer . The IUPAC name is "2,2-dioxo-1,3-dihydro-2-benzothiophen-5-amine" . The InChI is “InChI=1S/C8H9NO2S/c9-8-2-1-6-4-12(10,11)5-7(6)3-8/h1-3H,4-5,9H2” and the InChIKey is "HFUIQDXPKOCDLV-UHFFFAOYSA-N" . The Canonical SMILES is "C1C2=C(CS1(=O)=O)C=C(C=C2)N" .
Chemical Reactions Analysis
Electrophilic substitution in 1,3-dihydrobenzo[c]thiophene 2,2-dioxide occurs at position 5 . The presence of electron-withdrawing substituents in this position hinders further substitution, while electron-releasing substituents in positions 5 and 6 direct an electrophile to position 4 .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 183.23 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 0 . The compound has a melting point of 247-251 °C and a boiling point of 405.3 °C at 760 mmHg.
科学的研究の応用
Nitration, Sulfonation, and Iodination
The compound undergoes nitration, sulfonation, and iodination . These reactions are crucial in the synthesis of various derivatives with electron-releasing and electron-withdrawing substituents .
Synthesis of 5,6-Diamino-1,3-Dihydrobenzo[c]thiophene 2,2-Dioxide
5-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide can be used to synthesize 5,6-Diamino-1,3-Dihydrobenzo[c]thiophene 2,2-dioxide . This compound is obtained by two methods from 5-amino-6-nitro- and 5-acylamino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide .
作用機序
Mode of Action
The presence of electron-withdrawing substituents in this position hinders further substitution, while electron-releasing substituents in positions 5 and 6 direct an electrophile to position 4 .
Pharmacokinetics
The compound is slightly soluble (2.4 g/l at 25 ºC) , which may affect its bioavailability and distribution within the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide. For instance, the compound should be stored in a dark place, sealed, and at a temperature between 2-8°C to maintain its stability . Furthermore, the compound’s aromatic rings could pose a low-level environmental concern if released into the environment.
将来の方向性
The compound has shown potential in reducing chemo-/radioresistance to improve the therapeutic effect against resistant tumors if it can be well controlled and in situ generated in tumor cells . It also provides insights into the rational design of stimuli-responsive drug delivery systems for the controlled release of drugs .
特性
IUPAC Name |
2,2-dioxo-1,3-dihydro-2-benzothiophen-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c9-8-2-1-6-4-12(10,11)5-7(6)3-8/h1-3H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUIQDXPKOCDLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CS1(=O)=O)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384905 | |
| Record name | 5-Amino-1,3-dihydro-2H-2-benzothiophene-2,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide | |
CAS RN |
70654-85-2 | |
| Record name | Benzo[c]thiophen-5-amine, 1,3-dihydro-, 2,2-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70654-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-1,3-dihydro-2H-2-benzothiophene-2,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-1,3-dihydro-2lambda6-benzothiophene-2,2-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does ATD exert its therapeutic effect on glioblastoma cells?
A1: ATD itself is not the active agent but a prodrug designed to release sulfur dioxide (SO2) upon activation. The research highlights the use of ATD loaded onto nanoparticles that release SO2 when exposed to X-ray irradiation [] or ultraviolet light []. This localized SO2 generation within the tumor microenvironment leads to several key effects:
- Mitochondrial Damage: SO2 disrupts mitochondrial function in temozolomide-resistant U87 glioblastoma cells, leading to reduced ATP production []. This energy depletion hinders various cellular processes, contributing to cell death.
- P-glycoprotein Inhibition: SO2 downregulates the expression of P-glycoprotein (P-gp), a membrane transporter responsible for pumping drugs out of cells []. Inhibiting P-gp can enhance the intracellular accumulation of chemotherapeutic agents, overcoming drug resistance mechanisms.
- MGMT Reduction: SO2 also reduces the levels of O6-methylguanine-DNA methyltransferase (MGMT) in drug-resistant tumor cells []. MGMT is a DNA repair enzyme that can counteract the effects of alkylating agents like temozolomide. By reducing MGMT, SO2 enhances the sensitivity of glioblastoma cells to chemotherapy.
- Autophagy Induction: In addition to the above, research suggests that SO2 can induce pro-death autophagy in glioblastoma cells by downregulating p62 and upregulating the LC3-II/LC3-I ratio []. This process contributes to tumor growth inhibition.
Q2: How is the delivery and activation of ATD controlled for targeted therapy?
A2: Both studies utilized nanocarriers to deliver ATD specifically to tumor sites:
- X-ray-Responsive Scintillator Nanoparticles: NaYF4:Ce@NaLuF4:Nd@ATD@DSPE-PEG5000 (ScNPs) are nanoparticles that incorporate ATD and are designed to release it upon X-ray irradiation []. This allows for spatially controlled SO2 generation within the tumor.
- Dye-Sensitized Rare Earth Nanoparticles: Core-shell NaYF4:Yb/Tm@NaYF4:Nd nanoparticles with up/down-conversion luminescence were used to deliver ATD []. These nanoparticles absorb near-infrared light (NIR) and emit ultraviolet (UV) light. This UV emission then triggers the release of SO2 from the ATD prodrug.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B1273822.png)
